N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Description
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by:
- A thieno[2,3-d]pyrimidine core substituted with two methyl groups at positions 5 and 4.
- A 2,4-dimethoxyphenyl group at position 3 of the pyrimidine ring.
- A cyclohexyl acetamide moiety linked via a methylene bridge to the pyrimidine nitrogen.
This compound is hypothesized to exhibit biological activity due to structural similarities with other thienopyrimidine derivatives, which are known for antimicrobial, anticonvulsant, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-14-15(2)33-23-21(14)22(29)27(18-11-10-17(31-3)12-19(18)32-4)24(30)26(23)13-20(28)25-16-8-6-5-7-9-16/h10-12,16H,5-9,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBIZXVKLATFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Position and Activity : The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl substituents .
- Linker Modifications : Replacing the acetamide’s methylene bridge with a sulfanyl group (e.g., in ) increases solubility but may reduce membrane permeability.
- Fluorine Substitution : Fluorine at the phenyl ring (as in ) improves metabolic stability and target affinity, a feature absent in the target compound.
Spectroscopic and Physicochemical Properties
- NMR Profiling : The target compound’s ¹H NMR would show distinct shifts for the dimethoxyphenyl protons (δ 3.8–6.9 ppm) and cyclohexyl protons (δ 1.2–2.2 ppm). Similar compounds (e.g., ) exhibit predictable shifts for methyl and aromatic groups, aiding structural validation .
- Solubility and LogP : The dimethoxyphenyl group increases hydrophobicity (LogP ~3.5) compared to sulfanyl-linked analogs (LogP ~2.8) .
Preparation Methods
Formation of the Thieno[2,3-d]pyrimidine Core
The synthesis begins with the construction of the thieno[2,3-d]pyrimidine scaffold. A cyclization reaction between 2-amino-4,5-dimethylthiophene-3-carboxylate and urea under high-temperature conditions (190°C for 3 hours) generates the dihydroxy intermediate, 5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine . This step is critical for establishing the fused heterocyclic system, with the methyl groups at positions 5 and 6 introduced via the thiophene precursor.
Key parameters :
-
Solvent : Ethanol or toluene
-
Catalyst : None required (thermal cyclization)
Chlorination of the Dihydroxy Intermediate
The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) under reflux conditions (6–10 hours) to produce 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine . This step replaces the hydroxyl groups with chlorides, enhancing the reactivity of the pyrimidine ring for subsequent substitutions.
Optimized conditions :
-
POCl₃ volume : 100 mL per 0.05 mol of dihydroxy intermediate
-
Temperature : Reflux (~110°C)
-
Workup : Quenching with ice water, extraction with chloroform, and recrystallization from ethanol
Introduction of the 2,4-Dimethoxyphenyl Group
The dimethoxyphenyl substituent is introduced at position 3 of the thienopyrimidine core via a Suzuki-Miyaura coupling reaction. This step employs 2,4-dimethoxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a mixed solvent system .
Reaction details :
-
Molar ratio : 1:1.2 (thienopyrimidine : boronic acid)
-
Solvent : Dioxane/water (4:1)
-
Temperature : 80–90°C for 12–16 hours
Substitution with N-Cyclohexyl Acetamide
The remaining chloride at position 1 undergoes nucleophilic substitution with N-cyclohexyl-2-aminoacetamide. This reaction is conducted in tert-butanol using Hunig’s base (N,N-diisopropylethylamine) as a catalyst at 60–70°C for 9–10 hours .
Critical considerations :
-
Catalyst : 1.3 equivalents of Hunig’s base
-
Purification : Flash column chromatography (silica gel, ethyl acetate/hexane)
Final Purification and Characterization
The crude product is purified via recrystallization from ethanol or methanol, followed by high-performance liquid chromatography (HPLC) to achieve >95% purity . Structural validation is performed using:
-
1H/13C NMR : Identification of cyclohexyl (δ 1.2–2.1 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), and thienopyrimidine aromatic protons (δ 6.8–7.5 ppm) .
-
Mass spectrometry : Molecular ion peak ([M+H]+) at m/z = 526.2 (calculated).
Comparative Analysis of Synthetic Steps
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclization | Urea, 190°C, 3 hours | 60–70% | Thermal decomposition of intermediates |
| Chlorination | POCl₃, reflux, 6–10 hours | 55% | Handling corrosive POCl₃ |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80–90°C, 12–16 hours | 50–65% | Catalyst sensitivity |
| Acetamide Substitution | N-Cyclohexyl-2-aminoacetamide, Hunig’s base | 40–50% | Competing side reactions |
Optimization Strategies
-
Chlorination efficiency : Increasing POCl₃ stoichiometry (1.5 equivalents) improves conversion rates but requires careful quenching to avoid exothermic reactions .
-
Suzuki coupling : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields .
-
Solvent selection : Replacing tert-butanol with dimethylformamide (DMF) accelerates acetamide substitution but necessitates stricter temperature control .
Industrial Scalability Considerations
Large-scale production demands:
-
Continuous flow reactors : For cyclization and chlorination steps to enhance safety and reproducibility.
-
Catalyst recycling : Palladium recovery systems to reduce costs in Suzuki couplings .
-
Crystallization optimization : Anti-solvent addition (e.g., water) to improve yield during final purification.
Q & A
Q. Which in vitro assays are most suitable for preliminary evaluation of therapeutic potential?
- Priority assays :
- Cytotoxicity : MTT assay (IC vs. HEK293 and cancer cell lines) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., CDK2/cyclin E) .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
